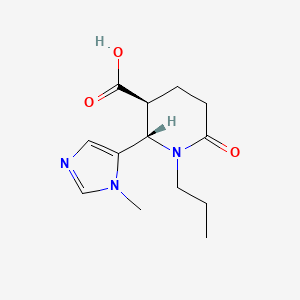

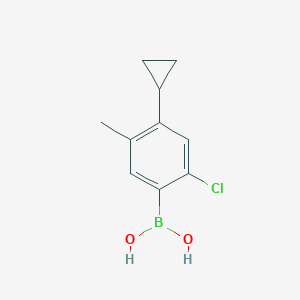

![molecular formula C23H26N2O6S B2490364 2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899740-17-1](/img/structure/B2490364.png)

2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds, which are closely related to the compound , can be achieved through sequential reactions involving sodium phenylsulfinate and appropriate diamines. This process demonstrates the polyfunctionality of the difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds, highlighting their potential in generating various polysubstituted [6,6]-ring fused systems (Baron et al., 2005).

Molecular Structure Analysis

The crystal engineering study of 4,4'-sulfonyldiphenol with heteroaromatic amines, including pyrazine, reveals intricate hydrogen-bonded structures. These structures are characterized by molecular ladders, two-dimensional sheets, and framework structures, illustrating the complex intermolecular interactions that define the molecular architecture of related compounds (Ferguson, Glidewell, Gregson, & Lavender, 1999).

科学的研究の応用

Synthesis and Biological Evaluation

One notable research application involves the synthesis and evaluation of derivatives of this compound for selective cyclooxygenase-2 (COX-2) inhibitory activity. In a study, derivatives were synthesized and assessed for their COX-1/COX-2 inhibitory activity, revealing some compounds with significant in vivo anti-inflammatory potential (Singh et al., 2004). This research highlights the compound's potential as a new class of COX-2 inhibitor, emphasizing its relevance in developing treatments for conditions involving inflammation.

Cytotoxicity and Enzyme Inhibitory Activities

Another area of research focuses on the compound's cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. A study synthesized polymethoxylated-pyrazoline derivatives and investigated their selectivity and inhibitory potency against carbonic anhydrase isoenzymes, showing significant activity and suggesting a potential lead molecule for further investigation (Kucukoglu et al., 2016).

Antibacterial and Antimicrobial Activities

The compound's derivatives have also been evaluated for their antibacterial activity. Research involving the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles tested these compounds for antibacterial activity, contributing valuable insights into the development of new antibacterial agents (Aghekyan et al., 2020). Another study synthesized heterocyclic compounds containing a sulfonamido moiety and tested them for antibacterial activity, identifying several compounds with high activities (Azab et al., 2013).

Electrochromic Materials

In the field of materials science, derivatives of the compound have been used to synthesize electrochromic materials. A study synthesized donor-acceptor polymeric electrochromic materials employing a related structure as the acceptor unit, demonstrating the potential applications of these materials in near-infrared (NIR) electrochromic devices (Zhao et al., 2014).

特性

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S/c1-28-17-7-9-18(10-8-17)32(26,27)25-13-12-24-11-5-6-19(24)22(25)16-14-20(29-2)23(31-4)21(15-16)30-3/h5-11,14-15,22H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDIMFDVEZYCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)